molecular formula C9H10ClNO2 B14021896 Methyl 2-(2-amino-4-chlorophenyl)acetate

Methyl 2-(2-amino-4-chlorophenyl)acetate

Cat. No.: B14021896
M. Wt: 199.63 g/mol
InChI Key: AVIBYAFBKVVTNM-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-chlorophenyl)acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-amino-4-chlorophenyl)acetate typically involves the esterification of 2-(2-amino-4-chlorophenyl)acetic acid. One common method is the reaction of 2-(2-amino-4-chlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-(2-amino-4-chlorophenyl)acetic acid+methanolsulfuric acidMethyl 2-(2-amino-4-chlorophenyl)acetate+water\text{2-(2-amino-4-chlorophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-(2-amino-4-chlorophenyl)acetic acid+methanolsulfuric acid​Methyl 2-(2-amino-4-chlorophenyl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-amino-4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 2-(2-amino-4-chlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-4-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but with the amino group at the 2-position and chlorine at the 4-position.

    Methyl 2-(2-amino-4-bromophenyl)acetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(2-amino-4-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: Methyl 2-(2-amino-4-chlorophenyl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both amino and chlorine substituents on the phenyl ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(2-amino-4-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3

InChI Key

AVIBYAFBKVVTNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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